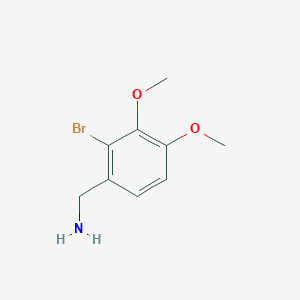

(2-Bromo-3,4-dimethoxyphenyl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C9H12BrNO2 |

|---|---|

Molekulargewicht |

246.10 g/mol |

IUPAC-Name |

(2-bromo-3,4-dimethoxyphenyl)methanamine |

InChI |

InChI=1S/C9H12BrNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3 |

InChI-Schlüssel |

AIBCDRMZAORCEQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)CN)Br)OC |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,4 Dimethoxyphenyl Methanamine

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring in (2-Bromo-3,4-dimethoxyphenyl)methanamine is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy (B1213986) groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org The directing influence of the substituents already present on the ring—two methoxy groups, a bromine atom, and a methanamine group—plays a crucial role in determining the position of substitution for incoming electrophiles. libretexts.org Generally, the strongly activating methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.

A notable example of electrophilic aromatic substitution on a similar substrate is the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde). In this reaction, treatment with nitric acid leads to the introduction of a nitro group onto the aromatic ring. orgsyn.orgglobethesis.com The position of nitration is dictated by the activating effect of the methoxy groups. orgsyn.org For this compound, a similar outcome would be anticipated in reactions such as nitration, halogenation, and sulfonation, where the incoming electrophile would likely be directed to the available positions activated by the methoxy groups, taking into account steric hindrance from the existing substituents. byjus.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring serves as a versatile handle for a variety of nucleophilic substitution reactions, particularly those mediated by transition metal catalysts. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the aryl bromide moiety of this compound is an excellent substrate for such transformations.

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming biaryl structures. organic-chemistry.org In the context of the subject compound, it would be expected to react with various boronic acids in the presence of a palladium catalyst and a base. libretexts.org

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com this compound could be coupled with a range of alkenes using a palladium catalyst to introduce a substituted vinyl group onto the aromatic ring. nih.govmdpi.com

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl halide, offering a direct route to arylalkynes. nrochemistry.com This reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and a base. nrochemistry.com

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |

Amination and Etherification via Nucleophilic Pathways

The bromine atom can also be replaced by nitrogen and oxygen nucleophiles to form new C-N and C-O bonds, respectively.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This method is highly versatile and can be used to introduce a wide variety of primary and secondary amines at the position of the bromine atom. wikipedia.org

Etherification can be achieved through nucleophilic substitution pathways. The Ullmann condensation , a copper-catalyzed reaction, can be employed to form diaryl ethers by reacting an aryl halide with a phenol. organic-chemistry.org Another classical method for ether synthesis is the Williamson ether synthesis , where an alkoxide displaces a halide. nih.gov While this reaction is typically more efficient with alkyl halides, under certain conditions, it can be applied to aryl halides.

Reactions at the Amine Functional Group

The primary amine of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Amide Formation and Derivatization

The primary amine readily undergoes acylation with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. sci-hub.st This reaction is one of the most common transformations of primary amines and is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com The resulting amides are important structural motifs in many biologically active molecules.

| Reactant | Coupling Reagents | Product |

|---|---|---|

| Carboxylic Acid | EDC, HOBt, DIPEA | N-substituted amide |

| Acid Chloride | Base (e.g., triethylamine) | N-substituted amide |

| Acid Anhydride (B1165640) | Base (e.g., pyridine) | N-substituted amide |

Alkylation and Acylation Reactions

The nitrogen atom of the amine is nucleophilic and can be alkylated by reaction with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination . masterorganicchemistry.comsigmaaldrich.com This two-step process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the intermediate to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org

Acylation with reagents other than carboxylic acids, such as sulfonyl chlorides, leads to the formation of sulfonamides. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct.

The reactivity of the amine group is also central to intramolecular cyclization reactions for the synthesis of heterocyclic systems. For instance, β-arylethylamines are key precursors in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines wikipedia.orgdepaul.edu and the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org These reactions involve the condensation of the amine with an aldehyde or ketone (Pictet-Spengler) or the cyclization of an N-acyl derivative (Bischler-Napieralski). wikipedia.orgwikipedia.org

Oxidative and Reductive Transformations

The benzylamine (B48309) moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidative Transformations: The oxidation of benzylamines typically targets the benzylic carbon-nitrogen bond and the amino group. Studies on substituted benzylamines have shown that oxidation can lead to the corresponding aldimines or benzaldehydes. For instance, the oxidation of various meta- and para-substituted benzylamines by reagents such as cetyltrimethylammonium permanganate (B83412) (CTAP) and N-chlorosuccinimide (NCS) has been reported to yield the respective aldimines and benzaldehydes. ias.ac.inrsc.org In the case of this compound, oxidation would be expected to yield (2-Bromo-3,4-dimethoxyphenyl)methanimine or 2-Bromo-3,4-dimethoxybenzaldehyde. The reaction with monoamine oxidase (MAO) enzymes also results in the oxidation of benzylamine analogues. acs.org

Reductive Transformations: While the benzylamine itself is already in a reduced form, reductive processes can be relevant in the context of its synthesis or in reactions involving other functional groups that might be introduced to the molecule. For example, a common route to substituted benzylamines involves the reduction of nitriles. A patent describes the reduction of 2-bromo-4,5-dimethoxycinnamonitrile to the corresponding phenylpropionitrile using a reducing agent in methanol (B129727) or through catalytic hydrogenation with palladium on carbon. google.com Similarly, reductive amination of the corresponding aldehyde, 2-Bromo-3,4-dimethoxybenzaldehyde, with ammonia (B1221849) would be a direct route to the title compound. The reaction network for the synthesis of primary benzylamines from benzyl (B1604629) alcohols involves the reduction of an intermediate imine. acs.orghw.ac.uk

A summary of potential oxidative and reductive transformations is presented in the table below.

| Transformation | Reagent/Catalyst | Expected Product of this compound |

| Oxidation | Cetyltrimethylammonium permanganate (CTAP) | 2-Bromo-3,4-dimethoxybenzaldehyde |

| N-Chlorosuccinimide (NCS) | 2-Bromo-3,4-dimethoxybenzaldehyde | |

| Reduction (of precursor) | H₂ / Pd-C (from corresponding nitrile) | This compound |

Reaction Kinetics and Mechanistic Pathways Elucidation

The study of reaction kinetics provides valuable insights into the mechanistic details of reactions involving this compound.

Kinetic studies on the oxidation of substituted benzylamines have revealed important mechanistic features. The oxidation by CTAP and NCS is found to be first-order with respect to both the amine and the oxidizing agent. ias.ac.inrsc.org A significant primary kinetic isotope effect observed in the oxidation of deuterated benzylamine (PhCD₂NH₂) confirms the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in This suggests a mechanism involving the transfer of a hydride ion from the amine to the oxidant.

The rates of these reactions are influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to accelerate the reaction, which is consistent with the development of a positive charge at the benzylic carbon in the transition state. Conversely, the oxidation of para-substituted benzylamine analogues by monoamine oxidase A shows a positive correlation with the electron-withdrawing properties of the substituent, suggesting a different mechanism involving proton abstraction. acs.org

Kinetic investigations of the nucleophilic addition of benzylamines to activated alkenes in acetonitrile (B52724) have shown that these reactions can proceed in a single step. psu.edu This step involves the concurrent formation of the carbon-nitrogen bond and the transfer of a proton from the amine to the alkene. psu.edursc.org

The following table summarizes kinetic data for the oxidation of benzylamine with different oxidants.

| Oxidant | Order of Reaction (Amine) | Order of Reaction (Oxidant) | Key Mechanistic Finding |

| Cetyltrimethylammonium permanganate (CTAP) | 1 | 1 | Hydride-ion transfer in rate-determining step ias.ac.in |

| N-Chlorosuccinimide (NCS) | 1 | 1 | Hydride-ion transfer in rate-determining step rsc.org |

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for monitoring the disappearance of reactants and the appearance of products over time. A patent describing the preparation of halogenated benzylamines mentions the use of GC analysis to monitor the reaction progress. google.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for in-situ monitoring of reactions. For instance, the N-H stretching vibrations of benzylamine, which appear around 3300-3400 cm⁻¹, can be observed to change during the course of a reaction. researchgate.net The NIST Chemistry WebBook provides reference spectra for benzylamine that can be used for comparison. nist.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for identifying reaction products and intermediates in solution. Studies on the fragmentation of protonated benzylamines provide insights into their characteristic mass spectral behavior, which can aid in their identification during reaction monitoring. nih.gov

While many reaction intermediates are transient and difficult to isolate, their existence can be inferred from kinetic data and trapping experiments. In some cases, intermediates can be isolated and characterized.

In the synthesis of primary benzylamines from benzyl alcohols via borrowing hydrogen catalysis, imines are key intermediates. acs.org These imines are formed from the condensation of the intermediate aldehyde with ammonia and are subsequently reduced to the final amine product. acs.orghw.ac.uk Although not always isolated, their formation is a critical step in the reaction pathway.

In the context of halogenated benzylamine synthesis, a patent describes a process where an intermediate formed during a dehalogenation step can be isolated and recycled. google.com Mechanistic studies of the oxidation of benzylamines suggest the formation of a carbocationic activated complex in the rate-determining step, which is a transient species. ias.ac.in Similarly, nucleophilic addition reactions of benzylamines are proposed to proceed through zwitterionic intermediates in aqueous solutions. psu.edu

Computational and Theoretical Chemistry Studies on 2 Bromo 3,4 Dimethoxyphenyl Methanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Density Functional Theory (DFT) is a primary method used to investigate these aspects for molecules like (2-Bromo-3,4-dimethoxyphenyl)methanamine. Theoretical calculations on closely related compounds, such as bromo-dimethoxybenzaldehydes, have been performed at levels like CAM-B3LYP/6-311++G(d,p) to provide detailed electronic information. acs.orgnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. acs.orgresearchgate.net For analogous bromo-dimethoxy aromatic compounds, these calculations reveal how substitutions influence the electronic landscape. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov For aromatic compounds with electronegative atoms like bromine and oxygen, MEP maps highlight regions of negative potential around these atoms and positive potential near hydrogen atoms, predicting sites for intermolecular interactions. acs.orgscielo.br

Quantum Chemical Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and the global electrophilicity index (ω). acs.org These parameters provide a quantitative basis for comparing the reactivity of different molecular structures.

Table 1: Representative Quantum Chemical Descriptors Calculated for an Analogous Compound (6-Bromo-2,3-dimethoxybenzaldehyde)

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -0.291 | a.u. |

| LUMO Energy | ELUMO | -0.034 | a.u. |

| Energy Gap | ΔE | -0.257 | a.u. |

| Electronegativity | χ | 0.163 | a.u. |

| Chemical Hardness | η | 0.129 | a.u. |

| Electrophilicity Index | ω | 0.103 | a.u. |

Data derived from DFT calculations on a structurally related compound to illustrate the types of parameters obtained. acs.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Quantum mechanical methods are employed to systematically explore the potential energy surface of the molecule. acs.org This involves rotating the flexible dihedral angles, such as those in the methanamine side chain and the methoxy (B1213986) groups, and calculating the corresponding energy for each geometry. The results are often visualized as a potential energy landscape, where low-energy regions correspond to stable conformers and peaks represent the transition states for conformational changes.

For the parent structure, phenethylamine (B48288), theoretical studies have shown that the conformation of the ethylamine (B1201723) side chain relative to the phenyl ring is a critical determinant of its interaction with biological targets. The orientation can be described by the torsion angle τ (C-C-C-N). The most stable conformations are typically those where the side chain is extended (anti or trans) rather than folded back towards the ring (syn or gauche). The presence of bulky substituents on the ring, such as the bromine atom and methoxy groups in this compound, would be expected to influence these conformational preferences by introducing steric hindrance and electrostatic interactions.

Spectroscopic Property Prediction and Validation

Computational chemistry is instrumental in predicting spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. nih.govrsc.org Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), or by using linear scaling factors derived from empirical correlations. youtube.com Comparing the predicted NMR spectrum with the experimental one can confirm the proposed structure, assign ambiguous signals, and identify the correct regioisomer or tautomer. rsc.org The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.govgithub.io

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By performing a frequency analysis on the optimized molecular structure, the normal modes of vibration are obtained. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. These predictions are invaluable for assigning the absorption bands in experimental spectra to specific molecular motions, such as C-H stretches, C=C ring vibrations, or C-Br stretches. researchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations provide a way to map out the entire energy profile of a chemical reaction, offering insights that are often inaccessible through experiments alone. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them.

For this compound, this could involve studying its synthesis, metabolic pathways, or degradation. For instance, the metabolism of phenethylamines often involves oxidation by monoamine oxidase. wikipedia.org A theoretical study could model this process by:

Locating Stationary Points: Optimizing the geometries of the reactant (the methanamine and an oxidizing agent), the product (the corresponding imine or aldehyde), and any intermediates.

Finding the Transition State: Searching for the first-order saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state (the activation energy, Eₐ), which governs the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products to confirm that the TS correctly connects the intended species.

Studies on the chemical conversion of phenylethylamine have proposed mechanisms involving the formation of imine intermediates. nih.gov Computational analysis of such pathways for the title compound would clarify the electronic rearrangements and energy requirements for each step.

Solvent Effects and Solvation Models in Theoretical Studies

Reactions and molecular properties are significantly influenced by the surrounding solvent. Computational studies must account for these effects to achieve high accuracy and relevance to real-world conditions. There are two main approaches to modeling solvation:

Explicit Solvation: This method involves surrounding the solute molecule with a number of individual solvent molecules. While this provides a highly detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit (Continuum) Solvation: This is a more common approach where the solvent is modeled as a continuous medium with a specific dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. researchgate.net In this framework, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. The use of PCM has been shown to significantly alter the calculated values of reactivity descriptors and improve the accuracy of spectroscopic predictions. researchgate.net Studies on related compounds have demonstrated that solvent choice can dramatically affect reaction kinetics and intermediate stability. tum.de

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how conformations and interactions evolve.

For this compound, an MD simulation could be used to:

Explore Conformational Space: Observe how the molecule samples different conformations in a given environment (e.g., in water or a lipid bilayer) over nanoseconds to microseconds.

Analyze Solvation Structure: Study the arrangement of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds.

Study Interactions with Biomolecules: Simulate the binding of the molecule to a biological target, such as a receptor or enzyme, to understand the mechanism of action. MD simulations can reveal key interactions, binding pathways, and the stability of the resulting complex. nih.govresearchgate.net

Calculate Thermodynamic Properties: The simulation trajectory can be used to calculate properties like free energies of binding or solvation.

MD simulations on related systems have been used to understand inhibitor binding mechanisms and to elucidate structural features required for biological activity. irb.hr Such studies on this compound would provide crucial insights into its behavior in a dynamic, biological context.

Advanced Analytical Methodologies for Research on 2 Bromo 3,4 Dimethoxyphenyl Methanamine

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are fundamental in determining the purity of (2-Bromo-3,4-dimethoxyphenyl)methanamine and for the separation of this compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenethylamine (B48288) derivatives. For this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with additives like acids to improve peak shape.

Method validation for HPLC analysis of similar compounds typically demonstrates good linearity, precision, accuracy, sensitivity, and specificity. nih.gov The retention time of the compound can be adjusted by altering the mobile phase composition, allowing for effective separation from other components in a mixture. psu.edu For instance, brominated phenethylamines exhibit enhanced retention on reversed-phase columns compared to their non-brominated counterparts. psu.edu

A typical HPLC method for a related compound, phenethylamine, is detailed in the interactive table below:

Interactive Data Table: HPLC Parameters for Phenethylamine Analysis

| Parameter | Value |

|---|---|

| Column | Primesep 200 |

| Mobile Phase | Acetonitrile (ACN) and water with formic acid |

| Detection | UV, ELSD, CAD or LC/MS |

| Separation Mode | Reversed-phase cation-exchange |

This table is based on a method for separating histamine (B1213489) and phenethylamine and can be adapted for this compound. sielc.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like phenethylamine derivatives. researchgate.net For compounds that are not readily volatile, derivatization is often necessary to improve their chromatographic properties. nih.gov Common derivatizing agents for amphetamine-related compounds include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov

The choice of GC column is critical for achieving good separation. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as a DB-5ms, are often used for the analysis of halogenated amphetamine analogs. researchgate.netnih.gov These columns provide good resolution and peak shape for derivatized amines. gcms.cz

The following interactive table outlines typical GC-MS conditions for the analysis of amphetamine-related drugs, which can be adapted for this compound:

Interactive Data Table: GC-MS Parameters for Amphetamine-Related Drug Analysis

| Parameter | Value |

|---|---|

| GC Column | Agilent HP-5MS (30 m × 250 µm × 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Temperature Program | Initial 80°C, ramp to 150°C, then to 280°C |

| Detection | Mass Spectrometry (MS) |

This table is based on a method for the analysis of amphetamine-related drugs in oral fluid. nih.gov

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in many applications. Chiral chromatography is the most common method for separating enantiomers. nih.gov This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. researchgate.net For phenethylamine-related compounds, protein-based CSPs, such as those with cellobiohydrolase (CBH), have also been successfully employed for enantioseparation. nih.gov The separation of enantiomers is based on the differential interactions between the enantiomers and the chiral stationary phase. nih.gov

An example of a chiral HPLC method for a related compound is provided in the interactive table below:

Interactive Data Table: Chiral HPLC Parameters for Synephrine Enantioseparation

| Parameter | Value |

|---|---|

| Column | Chiral-CBH (protein-based CSP) |

| Mobile Phase | Optimized for enantioseparation |

| Detection | UV or other suitable detector |

| Application | Determination of enantiomeric composition |

This table is based on a method for the enantioseparation of (+/-)-synephrine from Evodia fruits. nih.gov

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for monitoring the progress of its synthesis or other chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. ipb.pt For aromatic compounds like this compound, aryl protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm. libretexts.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed structural information by revealing correlations between different nuclei. youtube.comlibretexts.org

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the molecule. libretexts.org

HSQC spectra correlate protons with the carbons to which they are directly attached. youtube.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is useful for piecing together the carbon skeleton. youtube.com

These advanced NMR techniques are invaluable for unambiguously assigning all the proton and carbon signals in the spectrum of this compound. researchgate.net

The following interactive table summarizes the application of various NMR techniques for structural elucidation:

Interactive Data Table: Application of NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided |

|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. |

| ¹³C NMR | Number and types of carbon atoms. |

| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds). |

| HSQC | ¹H-¹³C correlations for directly attached atoms. |

| HMBC | ¹H-¹³C correlations over multiple bonds (typically 2-3 bonds). |

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. msu.edu For this compound, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of phenethylamine derivatives. acs.orgnih.gov The fragmentation patterns observed in the mass spectrum are highly dependent on the structure of the molecule and can be used for identification and structural confirmation. psu.edu For phenethylamines, a common fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain. psu.edu

Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), is a powerful technique used in conjunction with mass spectrometry. nih.gov Labeled compounds can serve as internal standards for accurate quantification in complex matrices. musechem.com Additionally, isotopic labeling can be used to study reaction mechanisms and metabolic pathways by tracing the fate of the labeled atoms. chemicalsknowledgehub.com

The interactive table below highlights key aspects of mass spectrometry in the analysis of this compound:

Interactive Data Table: Mass Spectrometry in the Analysis of this compound

| MS Aspect | Description |

|---|---|

| Molecular Ion Peak | Provides the molecular weight of the compound. |

| Isotopic Pattern | The presence of bromine results in a characteristic M, M+2 pattern. |

| Fragmentation Pattern | Provides structural information based on how the molecule breaks apart. |

| Isotopic Labeling | Used for quantification and mechanistic studies. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. While a dedicated spectrum for this compound is not widely published, its key functional groups—primary amine (-NH₂), aromatic ring, ether linkages (-O-CH₃), and carbon-bromine bond (C-Br)—exhibit characteristic vibrational frequencies.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For this compound, the primary amine group would typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy (B1213986) and methylamine (B109427) groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring usually produce signals in the 1450-1600 cm⁻¹ range. Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups are anticipated around 1260 cm⁻¹ and 1025 cm⁻¹, respectively. The C-N stretching of the amine is typically found in the 1020-1250 cm⁻¹ region, and the C-Br stretch is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode, are often strong and characteristic in Raman spectra. While N-H and O-H stretches are typically weak in Raman, the C-Br bond and the skeletal vibrations of the substituted benzene ring are expected to be Raman active. The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational structure, confirming the presence of all key functional groups.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1260 | Moderate |

| Aryl Ether | C-O-C Symmetric Stretch | ~1025 | Moderate |

| Amine | C-N Stretch | 1020 - 1250 | Weak to Moderate |

| Bromoalkane | C-Br Stretch | 500 - 600 | Strong |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the substituted benzene ring.

The electronic spectrum of benzene derivatives is characterized by transitions involving π-electrons in the aromatic ring. Typically, substituted benzenes exhibit two main absorption bands: the E-band (π → π* transitions) at shorter wavelengths (around 200-230 nm) and the B-band (also π → π* transitions) at longer wavelengths (around 250-290 nm). The presence of substituents like bromine, methoxy groups, and the methylamine group causes a bathochromic shift (shift to longer wavelengths) and often an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene.

For this compound, the methoxy groups (-OCH₃) and the aminomethyl group (-CH₂NH₂) act as auxochromes, modifying the absorption characteristics of the benzene chromophore. Based on analyses of similar compounds like 4-bromo-2,5-dimethoxyphenethylamine, the wavelength of maximum absorbance (λmax) is expected to be in the ultraviolet range, likely around 290-300 nm. This absorption corresponds to the π → π* transition of the highly substituted aromatic ring system. The precise λmax and molar absorptivity (ε) would be determined by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance across the UV-Vis range.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

| Substituted Benzene Ring | π → π* (B-band) | ~290 - 300 | Ethanol or Acetonitrile |

| Substituted Benzene Ring | π → π* (E-band) | ~210 - 230 | Ethanol or Acetonitrile |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be publicly available, this technique is invaluable for characterizing its synthetic intermediates and derivatives. For instance, the structure of the precursor, 2-Bromo-3,4-dimethoxybenzaldehyde, or various salt forms (e.g., hydrochloride, tartrate) and derivatives of the final amine can be elucidated.

The analysis of crystalline derivatives provides unambiguous proof of molecular structure and offers detailed insights into its solid-state conformation. Key parameters obtained from X-ray diffraction data include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Torsion Angles: Information about the conformation of flexible parts of the molecule, such as the rotation around the C-C bond connecting the aminomethyl group to the aromatic ring.

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces that dictate how molecules pack in the crystal lattice. researchgate.net

Stereochemistry: Unambiguous assignment of the absolute configuration in chiral derivatives.

Studies on related bromo-dimethoxy-substituted aromatic compounds have demonstrated how these molecules arrange in the solid state, often influenced by weak C—H⋯O hydrogen bonds and Br⋯Br halogen bonding interactions. researchgate.netnih.gov This information is critical for understanding the physical properties of the solid material and for designing new crystalline forms or co-crystals with desired characteristics.

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ (in the reaction mixture) and operando (while the reaction is running under catalytic conditions) spectroscopic techniques are essential tools for real-time monitoring of chemical reactions. These methods provide dynamic information about reaction kinetics, the formation of transient intermediates, and the conversion of reactants to products, which is often lost in traditional offline analysis.

The synthesis of this compound, for example, could be monitored using these advanced techniques. A common synthetic route is the reductive amination of 2-Bromo-3,4-dimethoxybenzaldehyde. nih.govorientjchem.orgscielo.org.mx This process can be tracked in real time using in situ FT-IR or Raman spectroscopy.

A typical monitoring setup would involve a spectroscopic probe inserted directly into the reaction vessel.

Using FT-IR: The progress of the reaction could be followed by observing the disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1680-1700 cm⁻¹) and the simultaneous appearance of bands associated with the amine product. If an imine intermediate is formed, its characteristic C=N stretch (around 1620-1690 cm⁻¹) might also be detected.

Using Raman: This technique can be particularly useful in aqueous or slurry-based reactions where water absorption can interfere with IR measurements. The disappearance of the aldehyde signal and the emergence of product-specific Raman bands would indicate reaction progress.

By collecting spectra at regular intervals, a concentration profile for reactants, intermediates, and products can be generated over time. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Table 3: Hypothetical Monitoring of Reductive Amination via In Situ FT-IR

| Species | Key Vibrational Mode | Wavenumber (cm⁻¹) | Expected Trend Over Time |

| 2-Bromo-3,4-dimethoxybenzaldehyde | C=O Stretch | ~1690 | Decrease |

| Imine Intermediate | C=N Stretch | ~1650 | Form and then Decrease |

| This compound | N-H Bend | ~1600 | Increase |

Role of 2 Bromo 3,4 Dimethoxyphenyl Methanamine As a Synthetic Building Block and Intermediate

Synthesis of Complex Natural Product Scaffolds

The structural framework of (2-Bromo-3,4-dimethoxyphenyl)methanamine is embedded in numerous isoquinoline (B145761) alkaloids, a large and diverse family of natural products with a wide range of biological activities. psu.edunih.gov A pivotal reaction in the synthesis of these alkaloids is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. nih.govrsc.orgnsf.gov The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring in this compound facilitates this electrophilic aromatic substitution, making it an ideal substrate for constructing the tetrahydroisoquinoline core of these alkaloids. nih.gov

The presence of the bromine atom offers a strategic advantage, serving as a handle for further functionalization through various cross-coupling reactions. This allows for the introduction of additional complexity and diversity into the alkaloid scaffold, enabling the synthesis of a wide array of natural products and their analogues. For instance, derivatives of this compound can be envisioned in the synthesis of aporphine (B1220529) alkaloids through intramolecular arylation strategies. nih.gov

Table 1: Examples of Natural Product Scaffolds Accessible from this compound Derivatives

| Natural Product Class | Core Scaffold | Key Synthetic Transformation |

| Isoquinoline Alkaloids | Tetrahydroisoquinoline | Pictet-Spengler Reaction |

| Aporphine Alkaloids | Aporphine | Intramolecular Arylation |

| Protoberberine Alkaloids | Protoberberine | Mannich Reaction/Cyclization |

Development of Advanced Organic Materials Precursors

The unique electronic properties conferred by the bromo and dimethoxy substituents make this compound an interesting candidate for the synthesis of precursors for advanced organic materials. The aromatic core can be incorporated into larger conjugated systems, which are the basis for many electroactive and photoactive materials. mdpi.com

For example, the amine functionality can be used to polymerize or to attach the molecule to a polymer backbone, while the bromine atom allows for post-polymerization modification via cross-coupling reactions. This approach could be used to fine-tune the electronic properties of conductive polymers. mdpi.com Furthermore, the principles of molecular imprinting, which have been applied to similar compounds like 4-Bromo-2,5-dimethoxyphenethylamine to create materials with selective recognition capabilities, could also be extended to this compound. ipp.pt This would enable the development of highly selective sensors or separation media.

Preparation of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. nih.govmdpi.com The synthesis of deuterium-labeled phenethylamine (B48288) derivatives, for instance, is a well-established practice for their application in gas chromatography-mass spectrometry (GC-MS) assays. elsevierpure.comresearchgate.net

This compound can be readily labeled with isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at various positions. For example, the methoxy (B1213986) groups or the aromatic ring can be deuterated. These labeled analogues can then be used in mechanistic studies of reactions such as the Pictet-Spengler cyclization to trace the fate of specific atoms and to understand the stereochemical outcome of the reaction. The use of deuterated reagents in multicomponent reactions to afford deuterium-labeled products is a growing field of interest. nih.govprinceton.edu

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies

| Isotope | Position of Labeling | Application in Mechanistic Studies |

| Deuterium (²H) | Methoxy groups | Probing the role of methoxy groups in reaction kinetics |

| Deuterium (²H) | Aromatic ring | Investigating electrophilic aromatic substitution mechanisms |

| Carbon-13 (¹³C) | Benzylamine (B48309) carbon | Tracing the carbon skeleton in complex transformations |

Derivatization for Probe Development in Chemical Biology (excluding human/clinical applications)

Fluorescent probes are essential for visualizing and studying biological processes at the molecular level. nih.govnih.gov The design of such probes often involves the combination of a fluorophore with a pharmacophore that directs the probe to its target. nih.gov The this compound scaffold can be derivatized to create such probes for non-clinical chemical biology research.

The primary amine group provides a convenient point of attachment for a variety of fluorophores. The bromine atom can be utilized in cross-coupling reactions to introduce other functional groups that can modulate the probe's properties, such as its solubility, cell permeability, or binding affinity to a specific biological target. For example, the synthesis of fluorescent probes sensitive to amines has been reported using bromo-substituted aromatic compounds. researchgate.net By carefully selecting the attached fluorophore and other substituents, probes can be designed to investigate specific enzyme activities or to visualize particular cellular components in vitro.

Design and Synthesis of Library Compounds for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore chemical space and identify new bioactive compounds. cam.ac.ukcam.ac.ukmdpi.com this compound is an excellent starting material for the construction of such compound libraries.

The versatile reactivity of this building block allows for its incorporation into a variety of molecular scaffolds. For example, multicomponent reactions involving the amine functionality can rapidly generate a diverse set of products from a small number of starting materials. nih.gov Furthermore, the bromine atom can be exploited in a combinatorial fashion using different cross-coupling partners to introduce a wide range of substituents. This approach can lead to the generation of large libraries of, for example, substituted isoquinolines, which are a privileged scaffold in medicinal chemistry. nih.govnih.govnih.gov The exploration of these libraries can lead to the discovery of novel molecules with interesting biological activities for further investigation. nih.gov

Future Directions and Emerging Research Themes for 2 Bromo 3,4 Dimethoxyphenyl Methanamine Research

Novel Catalytic Transformations Involving the Compound

The presence of a bromine atom on the aromatic ring of (2-Bromo-3,4-dimethoxyphenyl)methanamine is a key feature that opens the door to a wide array of modern catalytic cross-coupling reactions. While traditional methods have been effective, future research will likely focus on more sophisticated and efficient catalytic systems to diversify the molecular structures derived from this compound.

One promising avenue is the application of Nickel/photoredox dual catalysis. acs.org This methodology has proven effective for the cross-electrophile coupling of aryl halides with other electrophiles, enabling the formation of carbon-carbon bonds under mild conditions. For this compound, this could involve coupling the aryl bromide moiety with a variety of partners, such as alkyl halides, trifluoroborates, or other functionalized molecules, to generate novel derivatives that are otherwise difficult to access. acs.org

Future studies could explore a range of catalytic transformations as outlined in the table below, comparing potential catalysts, reaction conditions, and expected outcomes.

| Catalytic Transformation | Proposed Catalyst System | Potential Coupling Partner | Anticipated Product Class |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Arylboronic acids | Biaryl methanamines |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOt-Bu | Secondary amines, amides | N-Aryl diarylamines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | Terminal alkynes | Alkynyl-substituted phenylmethanamines |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkenes | Alkenyl-substituted phenylmethanamines |

| Ni/Photoredox Coupling | NiBr₂·glyme / dtbbpy / Ir(ppy)₃ | Alkyl bromides | Alkyl-substituted phenylmethanamines |

This table presents hypothetical research directions for the application of modern catalytic methods to this compound.

These advanced catalytic methods would significantly expand the chemical space accessible from this starting material, providing a modular approach to synthesizing libraries of complex phenethylamine (B48288) derivatives.

Integration into High-Throughput Synthesis Platforms

The modular nature of the catalytic transformations described above makes this compound an ideal candidate for integration into high-throughput synthesis and automated chemistry platforms. nih.gov Such platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties. researchgate.net

Future research initiatives could focus on developing automated workflows where this compound is used as a central scaffold. In a typical automated workflow, a robotic system would dispense the starting material into an array of reactors, followed by the addition of different building blocks (e.g., boronic acids, amines, alkynes) and catalyst solutions. The reactions would be performed in parallel, and the products purified and analyzed automatically.

A potential high-throughput experimentation (HTE) workflow could be designed as follows:

Plate Preparation: A 96-well plate is loaded with a stock solution of this compound.

Reagent Dispensing: Robotic liquid handlers dispense a unique building block and catalyst/ligand combination into each well.

Parallel Reaction: The plate is heated and agitated under an inert atmosphere to allow the reactions to proceed.

Automated Analysis: After a set time, an automated sampler takes an aliquot from each well for analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) to determine reaction success and product formation.

This approach would allow for the rapid exploration of structure-activity relationships, efficiently identifying derivatives with interesting biological or material properties. researchgate.net

Exploration of Supramolecular Interactions and Self-Assembly

The specific arrangement of functional groups in this compound—a halogen atom, hydrogen bond donors (the -NH₂ group), and hydrogen bond acceptors (the methoxy (B1213986) oxygens)—provides a rich platform for studying supramolecular interactions and self-assembly. nih.gov The bromine atom, in particular, can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used for the rational design of complex architectures. researchgate.net

Research has shown that intermolecular interactions involving bromine, such as Br⋯S contacts, can facilitate highly ordered molecular packing in organic materials. rsc.org Similarly, the interplay of halogen bonds, hydrogen bonds (N-H⋯O, N-H⋯N), and π–π stacking interactions involving the dimethoxyphenyl ring could guide the self-assembly of this compound into well-defined nanostructures like fibers, sheets, or gels. researchgate.netsemanticscholar.org

Future investigations could systematically study these assembly processes by:

Crystallographic Analysis: Growing single crystals of the compound and its derivatives to analyze the packing motifs in the solid state.

Spectroscopic Studies: Using techniques like variable-temperature NMR and fluorescence spectroscopy to study the aggregation process in solution.

Microscopy: Employing Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) to visualize the self-assembled structures on surfaces.

Understanding these fundamental interactions is the first step toward designing functional materials based on the self-assembly of this molecule. nih.gov

Interdisciplinary Research with Materials Science and Nanotechnology

Building upon the principles of supramolecular self-assembly, a significant future direction lies at the intersection of chemistry, materials science, and nanotechnology. The ability of this compound derivatives to form ordered assemblies could be harnessed to create novel functional materials.

For instance, halogenated aromatic compounds have been investigated for their utility in organic electronics, where ordered molecular packing can enhance charge carrier mobility. rsc.org By synthetically modifying the core structure—for example, by attaching π-conjugated moieties through the catalytic methods described in section 7.1—it may be possible to create derivatives that self-assemble into semiconducting nanowires or thin films. These materials could find applications in organic field-effect transistors (OFETs) or organic solar cells.

Furthermore, the amine group provides a handle for grafting these molecules onto surfaces or nanoparticles, creating functionalized interfaces. For example, self-assembled monolayers (SAMs) on gold or silicon oxide surfaces could be explored for applications in sensing or as templates for nanolithography.

Application of Artificial Intelligence and Machine Learning in Synthesis and Reactivity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthesis conditions, and design of new molecules with target properties. researchgate.neteurekalert.orgrjptonline.org this compound and its derivatives represent a class of molecules that could greatly benefit from these computational tools.

Future research could focus on several key areas:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for reactions involving this compound. nih.govacs.org This would allow chemists to prioritize experiments that are most likely to succeed, saving time and resources. rjptonline.org

Reactivity Analysis: Computational tools can analyze the electronic structure of the molecule to predict the reactivity of different sites. For instance, AI could help determine the relative likelihood of a reaction occurring at the bromo- versus the amine- position under various conditions. eurekalert.org

De Novo Design: Generative AI models could be used to design new derivatives of this compound with specific, desired properties (e.g., high affinity for a biological target or specific optoelectronic characteristics). The AI would learn the underlying chemical rules and generate novel molecular structures that could then be synthesized and tested. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.